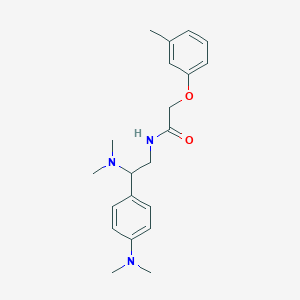
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has been shown to induce a range of biochemical and physiological effects in preclinical models. These include the induction of cytokine production, activation of the immune system, inhibition of angiogenesis, and induction of apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its anti-cancer properties. However, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide. One area of focus is the development of more selective analogs of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide that can target specific types of cancer cells while minimizing toxicity to healthy cells. Another area of focus is the combination of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide with other anti-cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide and its potential applications in cancer therapy.
Synthesemethoden
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is synthesized using a multi-step process that involves the reaction of 2-(m-tolyloxy)acetic acid with thionyl chloride, followed by the addition of 2-(dimethylamino)ethylamine and 4-(dimethylamino)benzaldehyde. The resulting product is purified using column chromatography to obtain N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-7-6-8-19(13-16)26-15-21(25)22-14-20(24(4)5)17-9-11-18(12-10-17)23(2)3/h6-13,20H,14-15H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXZFANCJDMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

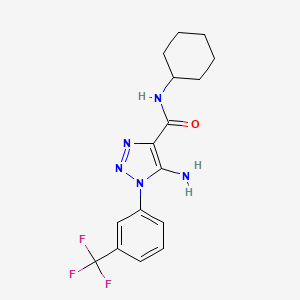
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2899141.png)
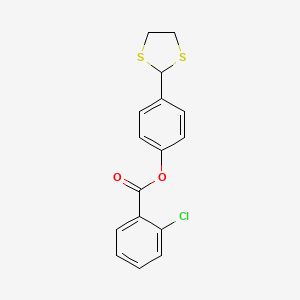
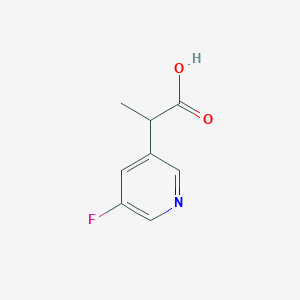
![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)
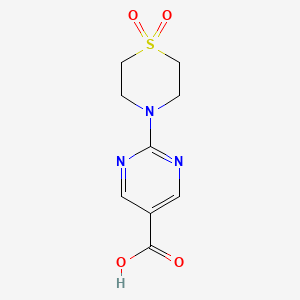
methanone](/img/structure/B2899147.png)
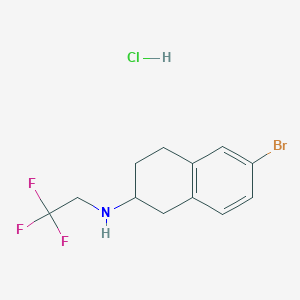

![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)
![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)
